molecular formula C10H14O4 B14865983 (3,6-Dimethoxy-1,2-phenylene)dimethanol

(3,6-Dimethoxy-1,2-phenylene)dimethanol

Cat. No.: B14865983
M. Wt: 198.22 g/mol
InChI Key: XABHWPCJJXQQRK-UHFFFAOYSA-N
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Description

(3,6-Dimethoxy-1,2-phenylene)dimethanol is a benzene-derived diol featuring two methoxy (-OCH₃) groups at the 3- and 6-positions and two hydroxymethyl (-CH₂OH) groups at the 1- and 2-positions (Figure 1).

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

[2-(hydroxymethyl)-3,6-dimethoxyphenyl]methanol

InChI

InChI=1S/C10H14O4/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4,11-12H,5-6H2,1-2H3

InChI Key

XABHWPCJJXQQRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethoxy-1,2-phenylene)dimethanol typically involves the reaction of 3,6-dimethoxybenzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then further reacted to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (3,6-Dimethoxy-1,2-phenylene)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding diol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3,6-dimethoxybenzaldehyde or 3,6-dimethoxybenzoic acid.

    Reduction: Formation of 3,6-dimethoxy-1,2-benzenediol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3,6-Dimethoxy-1,2-phenylene)dimethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,6-Dimethoxy-1,2-phenylene)dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methoxy groups can also affect the compound’s solubility and stability.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₀H₁₄O₄
  • Functional Groups : Methoxy (electron-donating) and hydroxymethyl (reactive alcohol groups).
  • Applications : Used in polymer chemistry, ligand design, and as a precursor for heterocyclic compounds.

Structural Analogs and Substituent Effects

Key Observations:
  • Substituent Effects :

    • Electron-donating groups (e.g., -OCH₃) enhance solubility in polar solvents and stabilize charge-transfer complexes.
    • Electron-withdrawing halogens (e.g., -Br, -Cl) increase molecular polarity and reactivity in cross-coupling reactions .
    • Methyl groups (-CH₃) improve thermal stability but reduce solubility .
  • Synthetic Routes :

    • Cycloaddition : Preferred for diaryl derivatives (e.g., dimethoxy) due to high regiocontrol .
    • Halogenation/Hydrolysis : Common for bromo/chloro analogs, though requires harsh conditions (e.g., N-bromosuccinimide, reflux) .

Physical and Crystallographic Properties

Table 2: Physical Properties of Selected Compounds
Compound Melting Point (°C) Solubility Crystal Packing Features Reference
(3,6-Dimethoxy-1,2-phenylene)dimethanol Not reported Soluble in CH₂Cl₂, DMSO Likely layered due to H-bonding
(3,6-Dibromo-1,2-phenylene)dimethanol Not reported Low in H₂O 1D chains via O-H⋯O and C-H⋯π interactions
(4-Chloro-1,2-phenylene)dimethanol Not reported Moderate in EtOH Unreported
(3-Methyl-1,2-phenylene)dimethanol Not reported Low in H₂O Commercial availability
  • Crystallography :
    • The dibromo derivative forms a 2D layered structure via intermolecular O-H⋯O hydrogen bonds and C-H⋯π interactions, critical for materials science applications .
    • Methoxy and methyl analogs likely exhibit similar H-bonding networks but lack halogen-mediated interactions.

Reactivity and Functionalization

  • Methoxy Derivatives :

    • Methoxy groups resist nucleophilic substitution but participate in demethylation under acidic conditions.
    • Hydroxymethyl groups undergo esterification, oxidation (to carboxylic acids), and etherification .
  • Halogenated Derivatives :

    • Bromo/chloro groups enable Suzuki-Miyaura cross-coupling for biaryl synthesis .
    • Higher reactivity toward nucleophilic aromatic substitution compared to methoxy analogs .

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